molecular formula C6H13N3O4 B2864412 3-Carbamoyl-1,1-bis(2-hydroxyethyl)urea CAS No. 500863-08-1

3-Carbamoyl-1,1-bis(2-hydroxyethyl)urea

Cat. No. B2864412
CAS RN: 500863-08-1
M. Wt: 191.187
InChI Key: PONYYOKKGAQAOZ-UHFFFAOYSA-N
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Description

3-Carbamoyl-1,1-bis(2-hydroxyethyl)urea (CBHU) is a synthetic compound that has been used in a wide range of scientific research applications. CBHU is a highly versatile compound that has been used in a variety of fields, including biochemistry, physiology, and pharmacology. CBHU has been found to have a wide range of biochemical and physiological effects and is a useful compound for laboratory experiments.

Scientific Research Applications

Antimycobacterial Agents

3-Carbamoyl-1,1-bis(2-hydroxyethyl)urea: derivatives have been explored for their potential as antimycobacterial agents. These compounds have shown promising activity against Mycobacterium tuberculosis , the causative agent of tuberculosis . The design and synthesis of these derivatives aim to create more lipophilic molecules that can effectively target and inhibit the growth of mycobacteria.

Gene Therapy

In the field of gene therapy, cationic and ionizable lipids, which can include structures similar to 3-Carbamoyl-1,1-bis(2-hydroxyethyl)urea , are crucial for the development of lipid nanoparticle (LNP) delivery systems . These LNPs can encapsulate therapeutic nucleic acids and facilitate their efficient delivery into target cells, offering treatment options for genetic diseases, cancer, and infectious diseases.

Electrocatalysis

The compound’s derivatives are also relevant in electrocatalysis within deep eutectic solvents (DESs) . DESs are used as reaction media in electrocatalysis due to their eco-friendly and cost-effective nature. The derivatives of 3-Carbamoyl-1,1-bis(2-hydroxyethyl)urea can be involved in the synthesis of electrocatalysts or as part of the electrocatalytic processes themselves.

Organic Synthesis

In organic chemistry, 3-Carbamoyl-1,1-bis(2-hydroxyethyl)urea is used in transition-metal-free decarboxylative coupling reactions . This method provides an efficient approach for the preparation of biologically active subunits, such as 3-carbamoyl quinoxalin-2(1H)-ones , which are important in medicinal chemistry.

properties

IUPAC Name

3-carbamoyl-1,1-bis(2-hydroxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O4/c7-5(12)8-6(13)9(1-3-10)2-4-11/h10-11H,1-4H2,(H3,7,8,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONYYOKKGAQAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N(CCO)C(=O)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Carbamoyl-1,1-bis(2-hydroxyethyl)urea

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